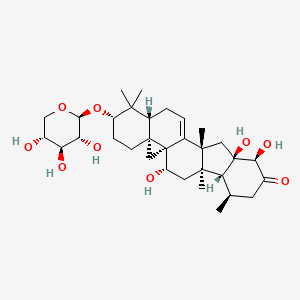

Cimicifugoside H-4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cimicifugoside H-4 is a natural product found in Actaea simplex, Actaea, and other organisms with data available.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Cimicifugoside H-4 in plant extracts?

- Methodology : Use high-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry (MS). Reference the chromatographic parameters from pharmacopeial standards, such as a relative retention time of 1.13 for this compound under specific column conditions (e.g., C18 column, gradient elution with acetonitrile/water) . Calibrate using authenticated standards and validate selectivity against structurally similar compounds like Cimigenol–xyloside.

Q. How can researchers ensure reproducibility in isolating this compound from Cimicifuga species?

- Methodology : Follow phytochemical isolation protocols with documented solvent systems (e.g., ethyl acetate/methanol/water partitions) and column chromatography steps. Include purity verification via NMR (e.g., 1H and 13C spectra) and comparative retention times . Precisely report extraction ratios and temperature controls to minimize batch variability .

Q. What are the primary challenges in distinguishing this compound from its isomers in analytical assays?

- Methodology : Optimize chromatographic resolution by testing mobile-phase modifiers (e.g., 0.1% formic acid) to separate co-eluting compounds. Cross-validate findings using tandem MS/MS fragmentation patterns and reference spectral libraries. Address cross-reactivity by spiking samples with known isomers and monitoring interference .

Advanced Research Questions

Q. How to design a study investigating the structure-activity relationship (SAR) of this compound in modulating inflammatory pathways?

- Methodology :

Hypothesis framing : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define the SAR scope, e.g., "Does the xyloside moiety in this compound enhance NF-κB inhibition compared to its aglycone?" .

Experimental workflow :

- Synthesize analogs with modified glycosylation sites.

- Test in vitro using macrophage models (e.g., RAW 264.7 cells) with TNF-α-induced NF-κB luciferase reporters.

- Apply dose-response curves and statistical modeling (e.g., IC50 calculations via nonlinear regression) .

Data validation : Replicate results across three independent experiments and compare with positive controls (e.g., dexamethasone) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different cell lines?

- Methodology :

- Perform meta-analysis of existing studies to identify confounding variables (e.g., cell passage number, serum concentration).

- Conduct comparative assays under standardized conditions, documenting cell viability (via MTT assays) and batch-specific compound solubility.

- Use multivariate regression to isolate compound-specific effects from methodological artifacts .

Q. How to integrate omics approaches to elucidate the pharmacokinetic profile of this compound?

- Methodology :

Pharmacokinetic (PK) study design : Administer this compound in rodent models and collect plasma/tissue samples at timed intervals.

Analytical integration :

- Quantify compound levels via LC-MS/MS with isotopic internal standards.

- Apply metabolomics (untargeted LC-QTOF-MS) to identify phase I/II metabolites.

- Map data to PK/PD models using software like Phoenix WinNonlin .

Ethical compliance : Obtain institutional approval for animal studies and adhere to ARRIVE guidelines for reporting .

Q. Methodological Best Practices

- Literature synthesis : Use systematic review tools (e.g., PRISMA guidelines) to map gaps in this compound research, prioritizing understudied areas like its interaction with cytochrome P450 enzymes .

- Data reporting : Include raw chromatographic data, NMR assignments, and statistical outputs (e.g., p-values, confidence intervals) in supplementary materials to enable replication .

- Ethical sourcing : Procure plant material from vouchered herbarium specimens with geographic origin documentation to ensure phytochemical consistency .

Propiedades

Número CAS |

161097-79-6 |

|---|---|

Fórmula molecular |

C32H48O9 |

Peso molecular |

576.7 g/mol |

Nombre IUPAC |

(1S,2S,4R,5R,6R,9R,10R,12R,16R,18S,21R)-2,9,10-trihydroxy-4,6,12,17,17-pentamethyl-18-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyhexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-en-8-one |

InChI |

InChI=1S/C32H48O9/c1-15-10-16(33)25(38)32(39)13-29(5)19-7-6-18-27(2,3)21(41-26-23(37)22(36)17(34)12-40-26)8-9-30(18)14-31(19,30)20(35)11-28(29,4)24(15)32/h7,15,17-18,20-26,34-39H,6,8-14H2,1-5H3/t15-,17-,18+,20+,21+,22+,23-,24-,25+,26+,28-,29+,30-,31+,32-/m1/s1 |

Clave InChI |

XAOFACFLIBLCBM-UKBVKWQQSA-N |

SMILES |

CC1CC(=O)C(C2(C1C3(CC(C45CC46CCC(C(C6CC=C5C3(C2)C)(C)C)OC7C(C(C(CO7)O)O)O)O)C)O)O |

SMILES isomérico |

C[C@@H]1CC(=O)[C@@H]([C@@]2([C@H]1[C@]3(C[C@@H]([C@@]45C[C@@]46CC[C@@H](C([C@@H]6CC=C5[C@@]3(C2)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O)C)O)O |

SMILES canónico |

CC1CC(=O)C(C2(C1C3(CC(C45CC46CCC(C(C6CC=C5C3(C2)C)(C)C)OC7C(C(C(CO7)O)O)O)O)C)O)O |

Sinónimos |

24-des-isopropyl-7-ene-23-one-9,19; 16,24-di-cycloart-3 beta,11 beta,16 alpha,24 alpha-tetraol 3-O-beta-D-xylopryanoside neocimiside |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.